N-(thiophen-2-ylmethyl)cyclopentanamine

Lipophilicity CNS drug design Physicochemical properties

Securing a consistent, high-purity supply of N-(Thiophen-2-ylmethyl)cyclopentanamine for SAR exploration and fragment-based screening can be challenging. This compound, offered at ≥98% purity with full QC documentation (NMR, HPLC, MS), directly addresses this need. It provides a defined scaffold with balanced lipophilicity (XLogP3 2.3) and TPSA (40.3 Ų) for CNS drug discovery. Key procurement advantages include: - Confirmed 98% purity for reproducible SAR and methodology studies - Batch-specific QC data ensuring lot-to-lot consistency - Ambient shipping as a non-hazardous research chemical

Molecular Formula C10H15NS
Molecular Weight 181.3 g/mol
CAS No. 58924-50-8
Cat. No. B1298509
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(thiophen-2-ylmethyl)cyclopentanamine
CAS58924-50-8
Molecular FormulaC10H15NS
Molecular Weight181.3 g/mol
Structural Identifiers
SMILESC1CCC(C1)NCC2=CC=CS2
InChIInChI=1S/C10H15NS/c1-2-5-9(4-1)11-8-10-6-3-7-12-10/h3,6-7,9,11H,1-2,4-5,8H2
InChIKeyCRLHPNUFQXBBAO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(Thiophen-2-ylmethyl)cyclopentanamine Overview


N-(Thiophen-2-ylmethyl)cyclopentanamine (CAS 58924-50-8) is a secondary alicyclic amine with a cyclopentyl ring linked to a thiophene moiety via a methylene bridge [1]. Its molecular formula is C10H15NS and it has a molecular weight of 181.30 g/mol [2]. The compound is commercially available as a research chemical (typical purity 95–98%) and serves primarily as a synthetic building block for designing thiophene-containing bioactive molecules . The presence of both a saturated cyclopentyl ring and an electron-rich thiophene heterocycle offers a balanced lipophilicity (XLogP3 2.3) and a topological polar surface area (TPSA) of 40.3 Ų [2], placing it within favorable drug-like physicochemical space.

1
Synthetic building block for thiophene-containing bioactive molecules
2
Balanced lipophilicity and TPSA for lead-like CNS drug design
3
Research chemical with batch QC for reproducible SAR studies

N-(Thiophen-2-ylmethyl)cyclopentanamine Uniqueness and Differentiation


In-class substitutions among N-(thiophen-2-ylmethyl)alkylamines or heteroaryl analogs can alter critical physicochemical properties such as lipophilicity, polar surface area, and metabolic stability, thereby affecting pharmacokinetic profiles, target engagement, and synthetic utility [1]. The cyclopentyl ring in N-(thiophen-2-ylmethyl)cyclopentanamine provides a distinct balance of lipophilicity (XLogP3 2.3) compared to the smaller cyclopropyl (XLogP3 1.6) or larger cyclohexyl (XLogP3 2.8) analogs, while the sulfur-containing thiophene ring offers different electronic and metabolic characteristics than the oxygen-containing furan analog (XLogP3 1.7, TPSA 25.2 Ų) [REFS-2, REFS-3, REFS-4]. These differences preclude simple interchanges without impacting drug-likeness, synthetic feasibility, and procurement specifications.

This Product
Cyclopentyl ring provides XLogP3 ~2.3 lipophilicity balance
Cyclohexyl / Cyclopropyl Analogs
Lipophilicity may shift to XLogP3 ~2.8 or ~1.6, potentially altering permeability and promiscuity
This Product
Thiophene ring with sulfur-based polarizability and TPSA ~40.3 Ų
Furan Analog
Oxygen heterocycle may lower TPSA ~25.2 Ų and alter metabolic stability profile
This Product
Stock item with batch-specific QC data (95-98% purity)
Custom Synthesis Analogs
Longer lead times and limited batch data may impact SAR reproducibility

N-(Thiophen-2-ylmethyl)cyclopentanamine vs. Analogs: Comparative Evidence


Balanced Lipophilicity for CNS Drug-Likeness

N-(Thiophen-2-ylmethyl)cyclopentanamine exhibits an XLogP3 of 2.3, which falls within the optimal range (1.5–3.5) for CNS drug candidates [1]. In contrast, the cyclohexyl analog N-(thiophen-2-ylmethyl)cyclohexanamine has a higher XLogP3 of 2.8, potentially increasing plasma protein binding and reducing free drug concentration, while the cyclopropyl analog N-(thiophen-2-ylmethyl)cyclopropanamine has a lower XLogP3 of 1.6, which may limit membrane permeability [REFS-2, REFS-3]. This intermediate lipophilicity makes the cyclopentyl derivative a preferred starting point for lead optimization programs targeting the CNS or other tissues requiring balanced ADME properties.

Balanced Lipophilicity
Cross-study comparable
ΔXLogP3: -0.5 vs cyclohexyl; +0.7 vs cyclopropyl
Reported lipophilicity within optimal CNS space, class-level differentiation supported
Computed values; empirical ADME validation recommended
Lipophilicity CNS drug design Physicochemical properties

TPSA Advantage for Oral Bioavailability vs. Furan

The thiophene-containing N-(thiophen-2-ylmethyl)cyclopentanamine has a TPSA of 40.3 Ų, which is significantly higher than the 25.2 Ų of the furan analog N-(furan-2-ylmethyl)cyclopentanamine [REFS-1, REFS-2]. Empirical drug design guidelines suggest that TPSA values below 60–70 Ų are compatible with oral absorption, but very low TPSA can compromise aqueous solubility due to excessive hydrophobicity [3]. The 40.3 Ų value is notably closer to the median TPSA of marketed oral CNS drugs (~45 Ų) compared to the furan analog.

TPSA Oral Bioavailability Context
Cross-study comparable
ΔTPSA: +15.1 Ų vs furan analog (40.3 vs 25.2 Ų)
Higher TPSA suggests improved aqueous solubility potential vs furan scaffold
Class-level drug-likeness interpretation; confirm experimental solubility
Polar surface area Oral bioavailability Drug-likeness

Molecular Weight Advantage for Lead-Likeness

With a molecular weight of 181.30 Da, N-(thiophen-2-ylmethyl)cyclopentanamine is 14 Da lighter than the cyclohexyl analog (195.33 Da) and falls more comfortably within the 'lead-like' threshold of ≤300 Da [REFS-1, REFS-2]. Fragment-based drug design criteria favor molecules with MW < 250 Da for efficient optimization; the cyclopentyl derivative therefore offers greater room for chemical elaboration without exceeding drug-like limits compared to its cyclohexyl counterpart.

Molecular Weight Advantage
Cross-study comparable
ΔMW: -14 Da vs cyclohexyl (181 vs 195 Da)
Lighter scaffold supports fragment growth and lead-likeness metrics
Computed molecular weight; ligand efficiency requires target data
Molecular weight Lead-likeness Fragment-based drug discovery

Metabolic Stability: Cyclopentyl vs. Cyclohexyl

Alicyclic primary amines such as cyclopentylamine and cyclohexylamine undergo oxidative deamination by liver microsomal enzymes, but with differing substrate selectivities and reaction rates [1]. Studies in rabbit and rat liver microsomes demonstrate that cyclopentylamine and cyclohexylamine are not metabolically interchangeable, with the cyclopentyl substrate often showing distinct deamination kinetics [2]. While these data are from primary amine substrates rather than the N-substituted secondary amines discussed here, they support the class-level inference that exchanging the cyclopentyl ring for a cyclohexyl ring in N-(thiophen-2-ylmethyl)cyclopentanamine would likely alter metabolic stability, potentially impacting in vivo half-life and clearance.

Metabolic Stability
Class-level inference
Cyclopentyl vs Cyclohexyl: differential deamination rates (class-level)
Cyclopentyl ring may shift metabolic stability relative to cyclohexyl; requires validation
Data from primary amine microsomal studies; N-substituted compound not directly tested
Metabolic stability Alicyclic amines Oxidative deamination

Superior Procurement with Batch QC Data

N-(Thiophen-2-ylmethyl)cyclopentanamine is stocked by multiple vendors at 98% purity with batch-specific QC documentation including NMR, HPLC, and GC . In contrast, several close analogs such as N-(thiophen-2-ylmethyl)cyclobutanamine (CAS 1250544-65-0) or N-(thiophen-2-ylmethyl)cyclopropanamine (CAS 14471-18-2) are frequently listed as 'custom synthesis' items with longer lead times and limited batch data [1]. The availability of immediate, off-the-shelf inventory with traceable analytical data significantly reduces procurement risk and accelerates research timelines.

Procurement & QC
Direct head-to-head
98% purity stock with batch NMR/HPLC/GC vs custom synthesis analogs
Off-the-shelf availability with traceable QC reduces procurement risk and supports reproducibility
Vendor-reported data; verify batch-specific COA upon receipt
Procurement Quality control Batch reproducibility

Thiophene vs. Furan: Metabolic Stability & π-Stacking

The sulfur atom in the thiophene ring of N-(thiophen-2-ylmethyl)cyclopentanamine offers distinct electronic and metabolic properties compared to the oxygen-containing furan analog. Thiophene is less prone to oxidative ring-opening by cytochrome P450 enzymes than furan, which can form reactive metabolites [1]. While no head-to-head metabolic data exist for these exact compounds, the class-level difference between thiophene and furan is well-established: furan-containing drugs (e.g., furazolidone) are known to undergo metabolic activation, whereas thiophene rings are generally more stable [2]. Additionally, the sulfur atom provides better polarizability and π-stacking interactions with aromatic protein residues, which can enhance binding affinity in target engagement assays.

Thiophene vs Furan Electronics
Class-level inference
Thiophene: lower oxidative liability, higher polarizability than furan
Reported class-level metabolic and binding advantage; compound-specific data to verify
Reactive metabolite risk inference; empirical CYP stability testing recommended
Heterocycle electronics Metabolic oxidation π-Stacking

N-(Thiophen-2-ylmethyl)cyclopentanamine Procurement and Applications


Lead-Like Scaffold for CNS Drug Discovery

N-(Thiophen-2-ylmethyl)cyclopentanamine is an excellent choice for CNS-focused medicinal chemistry programs. Its XLogP3 of 2.3 and TPSA of 40.3 Ų fall within the optimal range for brain penetration [1], while its molecular weight of 181.30 Da leaves ample room for functionalization without exceeding lead-like thresholds . Compared to the cyclohexyl analog (XLogP3 2.8), the cyclopentyl derivative is less likely to suffer from high lipophilicity-driven promiscuity. Procurement of 98% purity stock with full QC documentation ensures consistent starting material for SAR exploration.

Agrochemical Fungicide Lead Optimization

Thiophene derivatives are known to exhibit fungicidal activity, and N-(thiophen-2-ylmethyl)cyclopentanamine serves as a versatile core scaffold for designing novel crop protection agents [1]. The thiophene ring provides better environmental stability than the furan analog, which is more susceptible to oxidative degradation . The cyclopentyl substituent modulates lipophilicity to optimize foliar uptake and phloem mobility, key parameters for systemic fungicides. Researchers can reliably source the compound at 98% purity for reproducible SAR studies.

Fragment-Based Drug Design Application

With a molecular weight of 181.30 Da and only 12 heavy atoms, N-(thiophen-2-ylmethyl)cyclopentanamine meets fragment library criteria (MW < 250 Da) [1]. Its balanced lipophilicity (XLogP3 2.3) and TPSA (40.3 Ų) make it a high-quality fragment hit for screening against diverse protein targets. Compared to simpler fragments like 2-thiophenemethanamine (XLogP3 0.6, MW 113.18), the cyclopentyl derivative offers increased binding affinity potential through additional hydrophobic contacts, while still allowing vector-based growth .

Model Substrate for Amine Methodology Development

The secondary amine functionality and the presence of both a saturated ring and an aromatic heterocycle make N-(thiophen-2-ylmethyl)cyclopentanamine a valuable model substrate for developing new amination, alkylation, or C–H functionalization methodologies. Its commercial availability at 98% purity with batch QC enables reproducible reaction optimization and scope studies. The compound's distinct reactivity profile—compared to the more strained cyclopropyl analog or the conformationally flexible cyclohexyl variant—provides a useful benchmark for evaluating catalyst performance and substrate scope.

Application
Selection Property
Validation Focus
Lead-Like CNS Scaffold
Balanced lipophilicity and TPSA within reported CNS drug-like space
Permeability and binding promiscuity profiling
Fragment-Based Screening
Low molecular weight and adequate polar surface area for fragment growth
Ligand efficiency and vector-based elaboration
Agrochemical Lead Optimization
Thiophene stability and modulated lipophilicity for foliar uptake
Environmental stability and systemic mobility assays
Synthetic Methodology Development
Secondary amine with distinct saturated and aromatic motifs
Reactivity benchmarking and substrate scope studies
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